Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate

Medicinal Chemistry Conformational Analysis Scaffold Design

Source this 8-oxabicyclo[3.2.1]octane scaffold as a strategic intermediate for constrained α,α-disubstituted amino acid analogs and monoamine transporter ligand libraries. The 3-amino-3-carboxylate quaternary center delivers unique vectorial presentation unattainable with 2-substituted or N-bridged analogs, ensuring scaffold-class similarity is no substitute for exact structural identity. Orthogonal amine/ester handles enable sequential derivatization for high-throughput screening collections. Insist on full stereochemical and substitution-pattern fidelity to maintain binding-pocket complementarity in your discovery program.

Molecular Formula C10H17NO3
Molecular Weight 199.25 g/mol
CAS No. 246543-68-0
Cat. No. B3254944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate
CAS246543-68-0
Molecular FormulaC10H17NO3
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CC2CCC(C1)O2)N
InChIInChI=1S/C10H17NO3/c1-2-13-9(12)10(11)5-7-3-4-8(6-10)14-7/h7-8H,2-6,11H2,1H3
InChIKeyPIVZJIWZYJLYGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate: Rigid 8-Oxabicyclo[3.2.1]octane Scaffold for Constrained Analog Design


Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate (CAS 246543-68-0) is a conformationally constrained bicyclic amino ester featuring an oxygen-bridged 8-oxabicyclo[3.2.1]octane core with a molecular formula of C10H17NO3 and a molecular weight of 199.25 g/mol . The compound presents a rigid oxabicyclo[3.2.1]octane scaffold that imparts structural preorganization and conformational constraint . The bridging oxygen atom provides unique electronic and steric properties compared to nitrogen-bridged azabicyclo analogs , while the presence of both amino and ethyl ester functional groups offers orthogonal synthetic handles for further derivatization. This scaffold is of particular interest in medicinal chemistry programs exploring constrained tropane mimetics and monoamine transporter ligands, where the 8-oxabicyclo[3.2.1]octane framework has demonstrated the ability to support potent biological activity without requiring an amino nitrogen in the bridge [1].

Procurement Guide: Why Generic 8-Oxabicyclo[3.2.1]octane Analogs Cannot Substitute Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate


Generic substitution of ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate with structurally similar 8-oxabicyclo[3.2.1]octane derivatives is scientifically unsound due to critical differences in functional group presentation, substitution pattern, and stereochemical configuration. The compound's unique 3-amino-3-carboxylate substitution pattern creates a quaternary α-amino acid motif that is absent in 2-carboxylate or 3-unsubstituted analogs . Comparative studies on 8-oxabicyclo[3.2.1]octane derivatives demonstrate that the topological presentation of substituents on this rigid scaffold is a critical determinant of biological target engagement, sometimes proving more consequential than the presence or absence of specific heteroatoms . Furthermore, the stereochemical configuration of the bicyclic framework directly impacts binding pocket complementarity; enantiomeric or diastereomeric variants cannot be assumed to exhibit equivalent biological activity or physicochemical properties [1]. Procurement decisions must therefore be based on exact structural and stereochemical identity rather than scaffold-class similarity.

Quantitative Comparative Evidence: Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate Versus Structural Analogs


Conformational Constraint: Rigid Oxabicyclo Scaffold Versus Flexible Linear Amino Esters

Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate incorporates a conformationally locked 8-oxabicyclo[3.2.1]octane framework that restricts the rotational freedom of the amino and carboxylate functional groups relative to linear amino esters such as ethyl 3-aminopropanoate or ethyl 2-amino-2-methylpropanoate. This rigid oxabicyclo[3.2.1]octane scaffold imposes a fixed spatial orientation of the substituents, thereby reducing the entropic penalty upon target binding and enhancing the potential for selective molecular recognition . The bridging oxygen atom further modulates the electronic environment of the scaffold compared to all-carbon bicyclic systems .

Medicinal Chemistry Conformational Analysis Scaffold Design

Scaffold Comparison: 8-Oxabicyclo[3.2.1]octane Core Versus 8-Azabicyclo[3.2.1]octane (Tropane) Core in Monoamine Transporter Ligands

The 8-oxabicyclo[3.2.1]octane scaffold, which forms the core of ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate, represents a non-nitrogen analog of the tropane (8-azabicyclo[3.2.1]octane) skeleton found in cocaine and related monoamine transporter inhibitors. Studies on 2-carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]octanes have demonstrated that replacement of the bridging nitrogen with oxygen maintains potent inhibition of monoamine transporters, with certain 8-oxa analogs achieving Ki values comparable to their 8-aza counterparts while exhibiting potentially differentiated pharmacokinetic profiles due to altered basicity and hydrogen-bonding capacity [1]. This finding is significant because it demonstrates that the amino nitrogen in the bridge—previously assumed essential for ionic interactions with the dopamine transporter—is not required for high-affinity binding when the appropriate scaffold geometry and substituent presentation are maintained [2].

Monoamine Transporter CNS Drug Discovery Tropane Mimetics

Substitution Pattern Differentiation: 3-Amino-3-carboxylate Motif Versus 2-Carboxylate Analogs

Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate presents a unique 3-amino-3-carboxylate substitution pattern that constitutes a conformationally constrained α,α-disubstituted amino acid motif. This substitution pattern differs fundamentally from the more common 2-carboxylate substitution found in 8-oxabicyclo[3.2.1]octane-based monoamine transporter inhibitors . The 3-amino-3-carboxylate arrangement places the functional groups at the bridgehead-adjacent position rather than the bridgehead itself, altering both the vector of functional group presentation and the synthetic accessibility of subsequent derivatives. This substitution pattern makes the compound particularly valuable as a synthetic intermediate for accessing 3-substituted 8-oxabicyclo[3.2.1]octane derivatives that are not readily accessible from 2-carboxylate starting materials .

Synthetic Intermediate α-Quaternary Amino Acid Building Block

Physicochemical Differentiation: Density and Boiling Point Relative to Scaffold Analogs

Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate exhibits a density of 1.144 g/cm³ and a boiling point of 281°C, with a flash point of 113°C . These physicochemical parameters differ from those of structurally related compounds, such as 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylic acid (CAS 2322240-39-9), which has a lower molecular weight (171.18 g/mol vs. 199.25 g/mol) and lacks the ethyl ester moiety, resulting in significantly different solubility and chromatographic behavior . The presence of the ethyl ester increases lipophilicity compared to the free carboxylic acid analog, which impacts both synthetic handling (extraction efficiency, chromatographic retention) and potential biological membrane permeability if the compound is used as a prodrug or intermediate for further derivatization .

Physicochemical Properties Formulation Development Purification

Recommended Research and Procurement Scenarios for Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate


Synthesis of Conformationally Constrained α,α-Disubstituted Amino Acid Derivatives

Procure ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate as a synthetic intermediate for constructing conformationally constrained α,α-disubstituted amino acid analogs. The 3-amino-3-carboxylate substitution pattern on the rigid 8-oxabicyclo[3.2.1]octane scaffold provides a unique template for generating peptidomimetics and constrained amino acid derivatives with defined spatial orientation of functional groups . This application leverages the compound's differentiation from 2-carboxylate analogs (discussed in Evidence Item 3) to access chemical space not readily available from alternative starting materials.

Development of 8-Oxabicyclo[3.2.1]octane-Based Monoamine Transporter Ligands

Utilize ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate as a key intermediate in the synthesis of novel 8-oxabicyclo[3.2.1]octane derivatives targeting monoamine transporters. Studies on structurally related 8-oxabicyclo[3.2.1]octanes have demonstrated that this oxygen-bridged scaffold supports potent inhibition of dopamine, serotonin, and norepinephrine transporters without requiring a bridging nitrogen atom . The compound's rigid scaffold reduces conformational flexibility (Evidence Item 1), enhancing the potential for selective target engagement. This scenario is particularly relevant for CNS drug discovery programs seeking novel chemical matter with differentiated intellectual property from tropane-based scaffolds.

Construction of Diverse 3-Substituted 8-Oxabicyclo[3.2.1]octane Libraries

Employ ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate as a versatile building block for generating libraries of 3-substituted 8-oxabicyclo[3.2.1]octane derivatives. The presence of both amino and ethyl ester functional groups provides orthogonal synthetic handles for sequential derivatization, enabling the construction of diverse compound collections for high-throughput screening campaigns . The distinct substitution pattern (Evidence Item 3) ensures that the resulting libraries explore chemical space complementary to that accessed from 2-substituted 8-oxabicyclo[3.2.1]octane intermediates, maximizing the structural diversity of screening collections.

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